(Asn670,leu671)-amyloid beta/A4 protein precursor770 (667-675)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

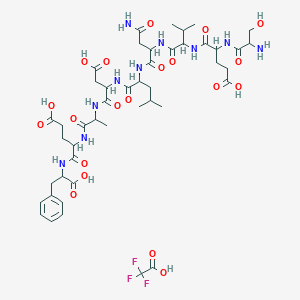

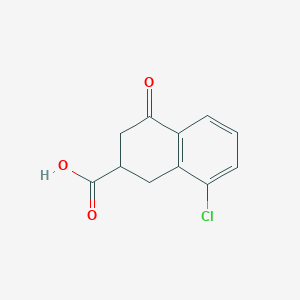

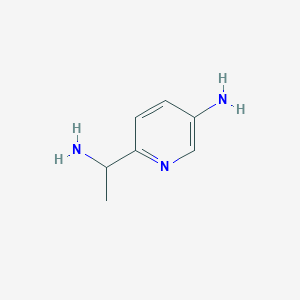

The compound “(Asn670,leu671)-amyloid beta/A4 protein precursor770 (667-675)” is a segment of the amyloid beta/A4 protein precursor, which is a significant protein in the study of Alzheimer’s disease. Amyloid beta peptides are derived from the amyloid precursor protein (APP) through enzymatic processing and are known to aggregate and form plaques in the brains of Alzheimer’s patients.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amyloid beta peptides, including the segment “(Asn670,leu671)-amyloid beta/A4 protein precursor770 (667-675)”, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of amyloid beta peptides may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the desired peptide is inserted into an expression vector, which is then introduced into a host organism (e.g., bacteria or yeast) to produce the peptide. The peptide is then purified from the host organism.

Chemical Reactions Analysis

Types of Reactions

Amyloid beta peptides can undergo various chemical reactions, including:

Oxidation: Oxidative modifications can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study the effects of specific residues on peptide aggregation and toxicity.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Mutant peptides with altered amino acid sequences.

Scientific Research Applications

Amyloid beta peptides, including the segment “(Asn670,leu671)-amyloid beta/A4 protein precursor770 (667-675)”, are extensively studied in various fields:

Chemistry: Understanding the chemical properties and reactivity of amyloid beta peptides.

Biology: Investigating the role of amyloid beta peptides in cellular processes and their interactions with other biomolecules.

Medicine: Studying the involvement of amyloid beta peptides in Alzheimer’s disease and developing therapeutic strategies to target amyloid beta aggregation.

Industry: Producing amyloid beta peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism by which amyloid beta peptides exert their effects involves their aggregation into oligomers and fibrils, which are toxic to neurons. The molecular targets and pathways involved include:

Neuronal Membranes: Amyloid beta peptides can disrupt cell membranes, leading to cell death.

Synaptic Function: Amyloid beta peptides can impair synaptic function and plasticity.

Inflammatory Pathways: Amyloid beta peptides can activate microglia and astrocytes, leading to neuroinflammation.

Comparison with Similar Compounds

Similar Compounds

Amyloid beta (1-42): A longer form of amyloid beta peptide that is also implicated in Alzheimer’s disease.

Amyloid beta (1-40): Another form of amyloid beta peptide that is less prone to aggregation compared to amyloid beta (1-42).

Uniqueness

The segment “(Asn670,leu671)-amyloid beta/A4 protein precursor770 (667-675)” is unique in its specific sequence and position within the amyloid precursor protein. This uniqueness may influence its aggregation properties and interactions with other molecules.

Properties

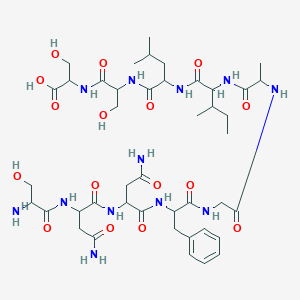

IUPAC Name |

4-[2-[[2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[(1-carboxy-2-phenylethyl)amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H66N10O18.C2HF3O2/c1-20(2)15-27(50-42(69)28(17-31(46)56)52-43(70)35(21(3)4)54-39(66)26(12-14-33(59)60)49-37(64)24(45)19-55)41(68)51-29(18-34(61)62)40(67)47-22(5)36(63)48-25(11-13-32(57)58)38(65)53-30(44(71)72)16-23-9-7-6-8-10-23;3-2(4,5)1(6)7/h6-10,20-22,24-30,35,55H,11-19,45H2,1-5H3,(H2,46,56)(H,47,67)(H,48,63)(H,49,64)(H,50,69)(H,51,68)(H,52,70)(H,53,65)(H,54,66)(H,57,58)(H,59,60)(H,61,62)(H,71,72);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLQHHRTDDYAPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

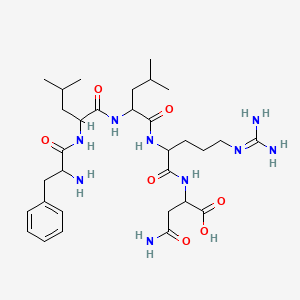

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H67F3N10O20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1137.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Trifluoromethylphenoxycarbonyl)methyl]triphenylphosphorane](/img/structure/B15130465.png)

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B15130490.png)

![7-(Hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B15130511.png)

![Propanoicacid,3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]-,ethyl ester](/img/structure/B15130521.png)